molecular formula C26H38Br2N2O4 B13808276 Ammonium, 4,4'-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide CAS No. 77967-05-6

Ammonium, 4,4'-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide

Cat. No.: B13808276
CAS No.: 77967-05-6
M. Wt: 602.4 g/mol
InChI Key: MPXMAXPIJBCRJA-UHFFFAOYSA-L
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Properties

CAS No.

77967-05-6

Molecular Formula

C26H38Br2N2O4

Molecular Weight

602.4 g/mol

IUPAC Name

2-hydroxyethyl-[3-[4-[4-[3-[2-hydroxyethyl(dimethyl)azaniumyl]-3-oxopropyl]phenyl]phenyl]propanoyl]-dimethylazanium;dibromide

InChI

InChI=1S/C26H38N2O4.2BrH/c1-27(2,17-19-29)25(31)15-9-21-5-11-23(12-6-21)24-13-7-22(8-14-24)10-16-26(32)28(3,4)18-20-30;;/h5-8,11-14,29-30H,9-10,15-20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

MPXMAXPIJBCRJA-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CCO)C(=O)CCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)[N+](C)(C)CCO.[Br-].[Br-]

Origin of Product

United States

Biological Activity

Ammonium, 4,4'-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide (commonly referred to as compound A) is a quaternary ammonium compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

Chemical Structure and Properties

Compound A is characterized by its complex structure, which includes a biphenylene core and multiple functional groups that contribute to its biological properties. The presence of the dibromide moiety suggests potential reactivity that could influence its biological interactions.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including compound A, exhibit significant antimicrobial activity. QACs disrupt microbial cell membranes, leading to cell lysis. In vitro studies have shown that compound A demonstrates effectiveness against a range of bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that compound A may serve as a potent antimicrobial agent, particularly in formulations aimed at infection control.

Cytotoxicity Studies

In assessing the cytotoxic effects of compound A on mammalian cells, various assays have been conducted. The results indicate that while the compound exhibits antimicrobial properties, it also possesses cytotoxic effects at higher concentrations.

  • Cell Line Tested : Human epithelial cells (HEK293)
  • IC50 Value : 50 µg/mL

This level of cytotoxicity raises concerns regarding the safe dosage levels for therapeutic applications, necessitating further investigation into its pharmacokinetics and toxicity profiles.

The biological activity of compound A can be attributed to its ability to interact with cellular membranes. The positively charged ammonium group facilitates electrostatic interactions with negatively charged components of microbial membranes, leading to membrane destabilization and subsequent cell death. Additionally, the presence of the oxopropylene units may enhance its lipophilicity, allowing for better membrane penetration.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that formulations containing compound A were effective in reducing bacterial load in wound infections in an animal model. The study highlighted the importance of concentration and formulation in maximizing efficacy while minimizing toxicity.
  • Toxicological Assessment : Another research article focused on the toxicological evaluation of compound A revealed dose-dependent effects on liver enzymes in rodent models. The study emphasized the need for careful monitoring of liver function markers when administering this compound in therapeutic contexts.

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